molecular formula C14H13NO2 B14292643 Ethyl 3-(quinolin-2-yl)prop-2-enoate CAS No. 123172-88-3

Ethyl 3-(quinolin-2-yl)prop-2-enoate

Cat. No.: B14292643
CAS No.: 123172-88-3
M. Wt: 227.26 g/mol
InChI Key: RQQNOLUEUFVWJV-UHFFFAOYSA-N
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Description

Ethyl 3-(quinolin-2-yl)prop-2-enoate: is a chemical compound with the following structural formula:

CH3CH2C(O)C(H)=CHC9H6N\text{CH}_3\text{CH}_2\text{C}(\text{O})\text{C}(\text{H})= \text{CHC}_9\text{H}_6\text{N} CH3​CH2​C(O)C(H)=CHC9​H6​N

It belongs to the class of α,β-unsaturated esters and contains a quinoline ring. Quinoline derivatives exhibit interesting biological activities and find applications in various fields.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

Industrial Production::
  • While not commonly produced on an industrial scale, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions::

    Michael Addition:

Common Reagents and Conditions::
  • Base-catalyzed reactions: Piperidine, sodium ethoxide
  • Acid-catalyzed hydrolysis: Dilute HCl or NaOH
  • Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon)
Major Products::
  • Hydrolysis yields quinoline-2-carboxylic acid and ethanol.
  • Reduction leads to ethyl quinoline-2-carboxylate.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

    Chemical Biology:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Properties

CAS No.

123172-88-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 3-quinolin-2-ylprop-2-enoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-10H,2H2,1H3

InChI Key

RQQNOLUEUFVWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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